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Compound of Interest

Compound Name: vigilin

Cat. No.: B1175920 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the successful immunoprecipitation (IP)

of vigilin (also known as High-Density Lipoprotein Binding Protein, HDLBP), a multifaceted

RNA-binding protein involved in various cellular processes, including mRNA stability,

translation, and cellular metabolism. This protocol is intended for researchers in molecular

biology, cell biology, and drug development who are looking to isolate vigilin and its potential

interacting partners to elucidate its function in cellular pathways.

Data Presentation: Quantitative Parameters for
Vigilin Immunoprecipitation
The following table summarizes key quantitative data and recommended ranges for the

immunoprecipitation of vigilin. These values are based on general immunoprecipitation

protocols and may require optimization for specific cell types and experimental conditions.
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Parameter Recommended Range Notes

Starting Material 1 - 5 x 10^7 cells

The optimal cell number

depends on the expression

level of vigilin in the chosen

cell line.

Lysis Buffer Volume 0.5 - 1.0 mL

Use a volume that allows for

complete cell lysis and results

in a protein concentration of 1-

2 mg/mL.

Total Protein in Lysate 1 - 2 mg

A sufficient total protein

concentration is crucial for

successful

immunoprecipitation.[1]

Primary Antibody (anti-vigilin) 1 - 5 µg

The optimal antibody

concentration should be

determined empirically by

titration.

Protein A/G Beads (50%

slurry)
20 - 50 µL

The volume of beads depends

on the binding capacity of the

beads and the amount of

antibody used.

Incubation with Antibody 4°C for 2-4 hours or overnight

Overnight incubation may

increase yield but can also

lead to higher background.

Incubation with Beads 4°C for 1-3 hours

Wash Buffer Volume 0.5 - 1.0 mL per wash

Number of Washes 3 - 5 times

Adequate washing is critical to

reduce non-specific binding

and background.

Elution Buffer Volume 20 - 50 µL
Use a minimal volume to

ensure a concentrated eluate.
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Experimental Protocol: Immunoprecipitation of
Vigilin
This protocol outlines the steps for the immunoprecipitation of endogenous vigilin from cell

lysates.

Materials and Reagents
Cell Culture: Adherent or suspension cells expressing vigilin.

Antibodies:

Primary antibody: Rabbit or mouse anti-vigilin/HDLBP antibody validated for

immunoprecipitation.

Isotype control: Normal rabbit or mouse IgG.

Beads: Protein A/G magnetic beads or agarose beads.

Buffers and Solutions:

Phosphate-Buffered Saline (PBS), ice-cold.

Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer).

RIPA Lysis Buffer (stringent): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5%

sodium deoxycholate, 0.1% SDS.[1]

Non-denaturing Lysis Buffer (gentle): 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40,

2 mM EDTA.

Protease and Phosphatase Inhibitor Cocktail (add fresh to lysis buffer before use).

Wash Buffer (same as lysis buffer or a less stringent buffer like PBS with 0.1% Tween-20).

Elution Buffer (e.g., 1X Laemmli sample buffer or a low-pH elution buffer like 0.1 M

glycine, pH 2.5).
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Procedure
1. Cell Lysis

Harvest cells (approximately 1-5 x 10^7) and wash once with ice-cold PBS. For adherent

cells, scrape them in PBS. For suspension cells, pellet by centrifugation at 500 x g for 5

minutes at 4°C.

Resuspend the cell pellet in 0.5-1.0 mL of ice-cold lysis buffer supplemented with protease

and phosphatase inhibitors.

Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Pre-clearing the Lysate (Optional but Recommended)

To the cleared lysate (containing 1-2 mg of total protein), add 20 µL of Protein A/G bead

slurry.

Incubate on a rotator for 30-60 minutes at 4°C to capture proteins that non-specifically bind

to the beads.

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or using a magnetic rack

for magnetic beads).

Carefully transfer the supernatant to a new pre-chilled tube.

3. Immunoprecipitation

To the pre-cleared lysate, add 1-5 µg of the anti-vigilin primary antibody. For a negative

control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

Incubate on a rotator for 2-4 hours or overnight at 4°C.
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Add 20-50 µL of pre-washed Protein A/G bead slurry to each tube.

Incubate on a rotator for 1-3 hours at 4°C to allow the antibody-antigen complexes to bind to

the beads.

4. Washing

Pellet the beads by centrifugation or using a magnetic rack. Carefully aspirate and discard

the supernatant.

Resuspend the beads in 1 mL of ice-cold wash buffer.

Repeat the wash step 3-5 times to remove non-specifically bound proteins.

5. Elution

After the final wash, carefully remove all of the supernatant.

To elute the protein, resuspend the beads in 20-50 µL of 1X Laemmli sample buffer.

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them

from the beads.

Pellet the beads by centrifugation, and the supernatant containing the immunoprecipitated

vigilin is ready for analysis by SDS-PAGE and Western blotting.

Visualization of Workflows and Signaling Pathways
Experimental Workflow for Vigilin Immunoprecipitation
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Caption: Workflow for the immunoprecipitation of vigilin protein.
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Signaling Pathway: Estrogen-Mediated Stabilization of
Vitellogenin mRNA by Vigilin
Vigilin has been implicated in the estrogen-induced stabilization of vitellogenin mRNA.[2] The

following diagram illustrates this signaling pathway.
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Caption: Estrogen signaling pathway involving vigilin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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